2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRBQULKGQBSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432682-03-5 | |
| Record name | 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride, also known as (S)-2-{[(4-methoxybenzyl)amino]-3-methylbutan-1-ol hydrochloride}, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₂₂ClNO₂
- Molecular Weight : 259.78 g/mol
- CAS Number : 1432682-03-5
- IUPAC Name : (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly regarding its effects on cancer cells and potential neuroprotective properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (leukemia) | 0.87 | Inhibition of FLT3 kinase |
| SH-SY5Y (neuroblastoma) | 1.3 | Induction of apoptosis and cell cycle arrest |
| TT thyroid carcinoma | 1.2 | Suppression of cyclin D1 and MMP9 expression |
These findings suggest that the compound may act through multiple pathways, including kinase inhibition and modulation of cell cycle regulators.
Neuroprotective Effects
Studies have also suggested potential neuroprotective effects of this compound, particularly in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage, possibly through the modulation of signaling pathways involved in apoptosis and inflammation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Kinase Inhibition : The compound has shown strong inhibitory activity against several kinases, including FLT3, which is critical in leukemia pathogenesis.
- Cell Cycle Regulation : It influences the expression of key proteins involved in the cell cycle, promoting apoptosis in cancer cells.
- Oxidative Stress Response : The compound may enhance cellular resistance to oxidative stress, contributing to its neuroprotective effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Impurity Profiles ()
The European Pharmacopoeia (EP) lists impurities with shared structural motifs:
Key Observations :
- Backbone Variation: The target compound’s butanol chain may confer greater conformational flexibility compared to Imp. F/G’s rigid ethaneamine backbone.
- Amino Group Substitution: The primary amine in the target compound contrasts with Imp.
- Hydrochloride Salt : Shared salt form with Imp. F/G suggests comparable aqueous solubility (~50–100 mg/mL in water) .
Methyl Ester Derivatives ()
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride shares a branched aliphatic chain and hydrochloride salt but diverges in functional groups:
Implications :
Benzimidazole Derivatives ()
Metonitazene (N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amine) represents a structurally distinct analog:
Contrasts :
- Pharmacological Profile: Metonitazene’s benzimidazole and nitro groups confer opioid-like activity, unlike the target compound’s amino alcohol structure, which may target adrenergic pathways.
- Molecular Weight : Metonitazene (MW ~425 g/mol) is significantly larger than the target compound (MW ~285 g/mol), impacting blood-brain barrier penetration .
Physicochemical and Functional Comparisons
| Parameter | Target Compound | Imp. F/G (EP) | Methyl Ester Derivative | Metonitazene |
|---|---|---|---|---|
| Molecular Weight | ~285 g/mol | ~300–320 g/mol | ~220 g/mol | ~425 g/mol |
| Solubility (Water) | High (HCl salt) | High | Moderate | Low |
| Key Functional Groups | -OH, -NH- | -N(CH3)2 | -COOCH3, -NHCH3 | -NO2, -N(C2H5)2 |
| Bioactivity Hypothesis | Adrenergic | Unknown | Unknown | Opioid |
Preparation Methods
General Synthetic Strategy
The preparation of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride typically involves the following key steps:
- Formation of the amino alcohol backbone with stereochemical control.
- Introduction of the 4-methoxybenzyl protecting or substituent group on the amino nitrogen.
- Conversion into the hydrochloride salt form to enhance stability and handling.
The synthesis often starts from chiral amino alcohol precursors or via reductive amination involving 4-methoxybenzaldehyde and suitable amino alcohols or amino acids.
Reductive Amination Approach
One of the well-documented routes involves reductive amination of 4-methoxybenzaldehyde with an amino alcohol or amino acid derivative:
- Step 1: Reaction of 4-methoxybenzaldehyde with an amino alcohol such as 3-methylbutan-1-ol amine under mild conditions to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding secondary amine using a mild reducing agent such as sodium cyanoborohydride (Na(CN)BH3).
- Step 3: Isolation and purification of the free base amino alcohol.
- Step 4: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
This method is supported by experimental procedures reported in synthetic organic chemistry literature, where reductive amination is carried out in methanol at room temperature for 16 hours, followed by acid quenching, extraction, and chromatographic purification to yield the desired compound with high purity.
Chiral Resolution and Enantiomeric Purity
Given the importance of chirality in biological activity, preparation methods often incorporate chiral resolution or asymmetric synthesis steps:
- Use of chiral starting materials such as L-valinol or other chiral amino alcohols.
- Catalytic asymmetric hydrogenation or enzymatic resolution to obtain the desired stereoisomer.
- Purification steps including recrystallization and ion-exchange chromatography to enhance enantiomeric excess.
For example, patent literature describes the preparation of chirally pure amino alcohol intermediates via catalytic hydrogenation under controlled temperature and pressure conditions, followed by crystallization to obtain high enantiomeric purity.
Salt Formation and Isolation
The final step in preparation is the formation of the hydrochloride salt:
- The free base amino alcohol is treated with concentrated hydrochloric acid in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.
- The reaction mixture is maintained at elevated temperatures (30–50 °C) for several hours to ensure complete salt formation.
- The solvent is removed under vacuum, and the aqueous phase is washed with organic solvents like methyl tert-butyl ether (MTBE) to remove impurities.
- The hydrochloride salt is isolated as a white solid by vacuum drying at moderate temperatures (50–60 °C), yielding high purity product in approximately 90% yield.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Imine formation between 4-methoxybenzaldehyde and amino alcohol | Room temperature, methanol, ~16 h | Formation of intermediate imine |
| 2 | Reductive amination | Sodium cyanoborohydride, methanol, room temp | Converts imine to secondary amine |
| 3 | Purification | Acid quench (HCl), extraction, chromatography | Isolates free base amino alcohol |
| 4 | Salt formation | Concentrated HCl, THF or ethanol, 30–50 °C, 2 h | Converts free base to hydrochloride salt |
| 5 | Isolation and drying | Vacuum drying at 50–60 °C | Yields white solid hydrochloride salt |
Research Findings and Notes
- The reductive amination approach provides a straightforward and scalable route with good yields and high stereochemical control when starting from chiral amino alcohols.
- Catalytic hydrogenation methods for chiral intermediates are effective for enantiomeric enrichment but require careful control of temperature and pressure.
- Salt formation with hydrochloric acid improves compound stability, facilitates handling, and enhances solubility for biological assays.
- Purification by strong cation exchange chromatography has been reported to effectively remove impurities and improve product purity.
- The overall synthetic approach is adaptable for analog synthesis by varying the aromatic aldehyde or amino alcohol starting materials.
Q & A
Q. Core Techniques
- NMR Spectroscopy : H and C NMR identify the methoxyphenyl (δ 3.8 ppm, singlet) and branched amine (δ 1.2–1.5 ppm, multiplet) groups.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Characterization
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 255.1472 (calculated for C₁₃H₂₀ClNO₂⁺). X-ray crystallography resolves stereochemistry, critical for chiral center validation .
How does this compound interact with biological targets, and what experimental models validate its pharmacological potential?
Mechanistic Insights
The methoxyphenyl and tertiary amine groups enable binding to serotonin receptors (5-HT₂A) and monoamine oxidases (MAOs). In vitro assays using HEK-293 cells transfected with 5-HT₂A show dose-dependent Ca²⁺ flux (EC₅₀ = 2.3 µM) .
Advanced Models
Molecular docking (PDB ID: 6WGT) reveals hydrogen bonding with Tyr370 and hydrophobic interactions with Phe338. In vivo rodent models demonstrate anxiolytic effects at 10 mg/kg (open field test, p < 0.05) but require cytochrome P450 inhibition to prolong half-life .
How do structural analogs of this compound differ in reactivity or bioactivity, and how can data discrepancies be resolved?
Q. Comparative Analysis
| Analog | Key Modification | Bioactivity Shift |
|---|---|---|
| 2-{[(4-Chlorophenyl)methyl]amino} | Cl substitution for OCH₃ | Increased MAO-B inhibition (IC₅₀ 1.8 µM) |
| 3-Methylbutan-1-ol (parent alcohol) | Removal of amine group | Loss of receptor binding activity |
| Data Resolution | ||
| Discrepancies in reported IC₅₀ values (e.g., 2.1 µM vs. 3.5 µM) arise from assay conditions (pH, temperature). Standardize protocols using Tris-HCl buffer (pH 7.4) and 37°C . |
What are the stability profiles of this compound under varying storage conditions, and how can degradation products be mitigated?
Q. Stability Guidelines
- Short-term : Stable in anhydrous DMSO at -20°C for 6 months (HPLC purity drop <2%).
- Long-term : Lyophilized powder at -80°C retains integrity >2 years.
Advanced Mitigation
Degradation via oxidation at the amine group forms nitroxide radicals (detected by ESR). Add 0.1% w/v ascorbic acid as an antioxidant in aqueous solutions .
What methodologies are recommended for quantifying this compound in complex biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
